molecular formula C28H25N3OS B11660125 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

Cat. No.: B11660125
M. Wt: 451.6 g/mol
InChI Key: UWNAWIFMKRXSFU-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a cyclohepta[b]thiophene ring, and a quinoline carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

Molecular Formula

C28H25N3OS

Molecular Weight

451.6 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C28H25N3OS/c1-17-12-13-19(14-18(17)2)25-15-22(20-8-6-7-10-24(20)30-25)27(32)31-28-23(16-29)21-9-4-3-5-11-26(21)33-28/h6-8,10,12-15H,3-5,9,11H2,1-2H3,(H,31,32)

InChI Key

UWNAWIFMKRXSFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclohepta[b]thiophene ring, introduction of the cyano group, and coupling with the quinoline carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-2-(3,4-DIMETHYLPHENYL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

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